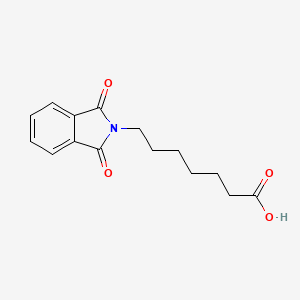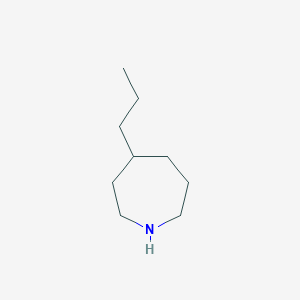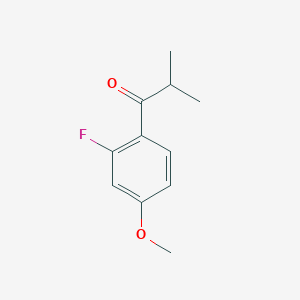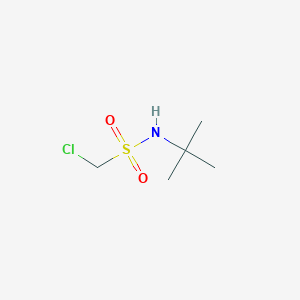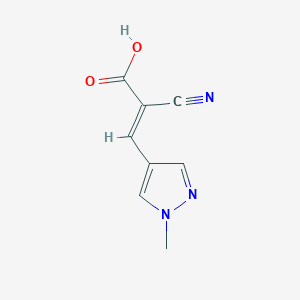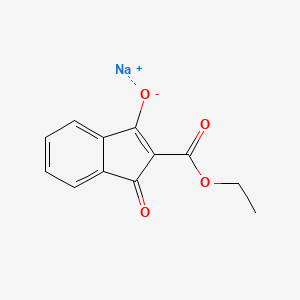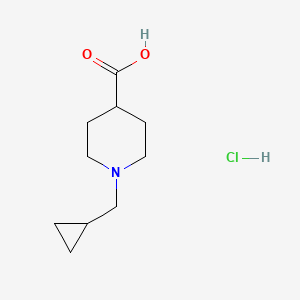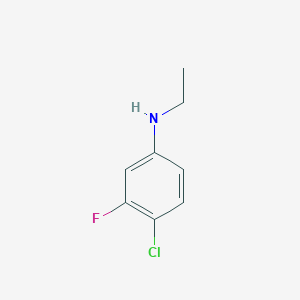
4-chloro-N-ethyl-3-fluoroaniline
Vue d'ensemble
Description
4-chloro-N-ethyl-3-fluoroaniline is an organic compound with the molecular formula C8H9ClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, ethyl, and fluorine groups. This compound is used in various chemical syntheses and has applications in different fields such as pharmaceuticals and agrochemicals .
Mécanisme D'action
Target of Action
4-Chloro-N-ethyl-3-fluoroaniline is a derivative of aniline, which is commonly used as a building block in medicinal chemistry . It is used in the synthesis of antimalarial agents, antiviral treatments, and anticancer agents . The primary targets of this compound are likely to be the biological structures or enzymes that these drugs are designed to interact with. For instance, in the case of antimalarial agents, the target could be the Plasmodium falciparum parasite .
Mode of Action
It is known to undergo nucleophilic substitution reactions during the synthesis of antimalarial agents . This suggests that it may interact with its targets through a similar mechanism, possibly by donating or accepting electrons to form new bonds.
Biochemical Pathways
Given its use in the synthesis of antimalarial, antiviral, and anticancer agents, it can be inferred that it may affect the biochemical pathways related to these diseases .
Pharmacokinetics
It is generally expected that the compound’s halogen substitutions (chlorine and fluorine) could potentially enhance its lipophilicity, which could in turn influence its absorption and distribution within the body .
Result of Action
Given its use in the synthesis of various pharmaceutical agents, it can be inferred that its action results in therapeutic effects against the diseases these drugs are designed to treat, such as malaria, viral infections, and cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature could potentially affect the compound’s stability and efficacy. Additionally, the presence of other substances in the environment could potentially lead to interactions that affect the compound’s action .
Analyse Biochimique
Biochemical Properties
4-Chloro-N-ethyl-3-fluoroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modification of the enzyme’s activity .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases . Additionally, it can disrupt cellular metabolism by interfering with mitochondrial function, leading to changes in ATP production and oxidative stress levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes by binding to their heme group . This binding can result in the formation of a stable complex, preventing the enzyme from catalyzing its usual reactions. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects, such as increased oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. At higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with liver and kidney toxicity in animal studies . These toxic effects are often dose-dependent, with a threshold beyond which the severity of the effects increases significantly .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The metabolic pathways of this compound also involve interactions with cofactors like NADPH and glutathione .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue . This accumulation can influence its overall distribution and localization within the body .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to these organelles . The presence of this compound in these compartments can affect their function and contribute to its overall biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-chloro-N-ethyl-3-fluoroaniline can be achieved through several synthetic routes. One common method involves the hydrogenation of 3-chloro-4-fluoronitrobenzene in the presence of a platinum catalyst (1% Pt/C) under a hydrogen atmosphere. The reaction is typically carried out at temperatures ranging from 50°C to 100°C and pressures between 0.1 to 5 MPa .
Industrial Production Methods
In an industrial setting, the preparation method involves the use of 3-chloro-4-fluoronitrobenzene as a raw material. The hydrogenation reaction is conducted in a reactor with a 1% Pt/C catalyst, under a hydrogen atmosphere at 80°C and 0.8 MPa pressure. The reaction mixture is stirred for about 5 hours, followed by filtration and rectification to obtain the final product with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-ethyl-3-fluoroaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt) is commonly used.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted aniline derivatives .
Applications De Recherche Scientifique
4-chloro-N-ethyl-3-fluoroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-4-fluoroaniline: Similar in structure but lacks the ethyl group.
4-chloro-3-fluoroaniline: Similar but with different substitution patterns.
4-chloro-N-methyl-3-fluoroaniline: Similar but with a methyl group instead of an ethyl group.
Uniqueness
4-chloro-N-ethyl-3-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl group can influence its reactivity and interactions with other molecules, making it suitable for specific applications in pharmaceuticals and agrochemicals .
Propriétés
IUPAC Name |
4-chloro-N-ethyl-3-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPQNEFGYHVHMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


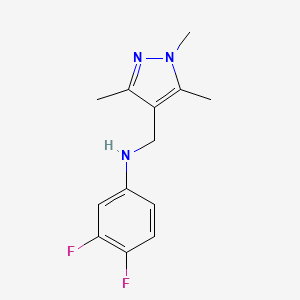

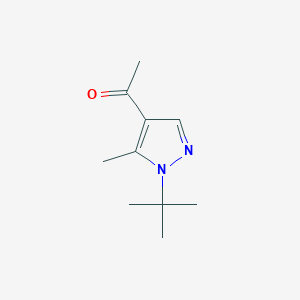
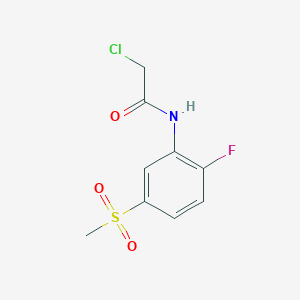
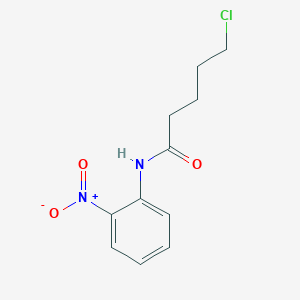
![Imidazo[1,2-a]pyrimidin-2-ylmethanol](/img/structure/B3375847.png)
